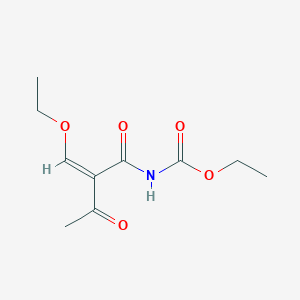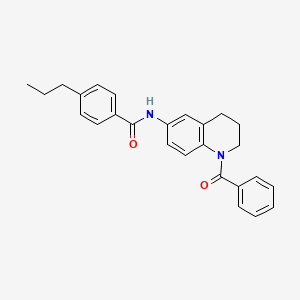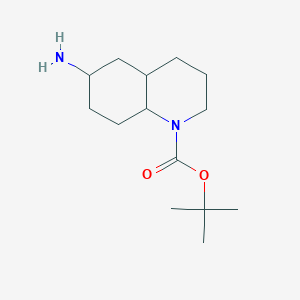
2-chloro-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide” is a complex organic molecule that contains several functional groups. It has a thiadiazole ring, which is a type of heterocyclic compound, and two chloro groups attached to different phenyl rings. It also contains a fluorobenzamide group .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The chloro groups might undergo nucleophilic substitution reactions, and the amide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be influenced by the compound’s molecular structure .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure Analysis : The synthesis of 2-chloro-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide and related compounds, including their crystal structure analysis, has been a subject of research. In one study, the crystal structure of a chlorophenyl derivative was analyzed, highlighting the presence of chlorine substituent and planar imidazo-thiadiazole entity. This research aids in understanding the molecular configuration and potential interactions of such compounds (Banu et al., 2014).
Isostructural Characterization : A related study focused on the synthesis of isostuctural compounds containing 4-fluorophenyl and 4-chlorophenyl groups. The crystallographic analysis provided insights into the molecular conformation and arrangement, which are crucial for understanding the physicochemical properties of these compounds (Kariuki et al., 2021).
Antimicrobial Applications
Antimicrobial Analogs Synthesis : Researchers have developed fluorobenzamide analogs, including those with thiadiazole structures, demonstrating promising antimicrobial properties. This indicates the potential of such compounds in developing new antimicrobial agents (Desai et al., 2013).
Antibacterial Activity of Thiadiazoles : In another study, the antibacterial activity of novel fluorine-containing thiadiazolotriazinones was explored, showing efficacy against various bacterial strains. This highlights the potential of 2-chloro-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide in antibacterial applications (Holla et al., 2003).
Photovoltaic and Electrochemical Applications
Photochemical and Electrochemical Properties : The photochemical and electrochemical properties of compounds like 2-chloro-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide have been studied for potential applications in dye-sensitized solar cells (DSSCs). The compounds exhibit good light-harvesting efficiency and energy injection properties, making them suitable for photovoltaic applications (Mary et al., 2020).
Organic Photovoltaics : Another study explored the synthesis of donor-acceptor alternating polymers incorporating fluorinated benzo[c][1,2,5]thiadiazole for organic photovoltaic applications. The study demonstrated the impact of fluorinated BT substitution on the optoelectronic properties, offering insights into the use of such compounds in solar cells (Xu et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FN3OS/c16-9-5-2-1-4-8(9)14-20-21-15(23-14)19-13(22)12-10(17)6-3-7-11(12)18/h1-7H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFRXNLNXFVLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2658909.png)
![N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2658911.png)


![3-cyclopropyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2658916.png)


![3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2658921.png)
![6,8,9,10,11,12-Hexahydro-5H-imidazo[1,2-d][1,4,8]oxadiazecine;dihydrochloride](/img/structure/B2658922.png)

![1-ethyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2658925.png)


![2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2658929.png)